Cas no 735-57-9 (Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-)

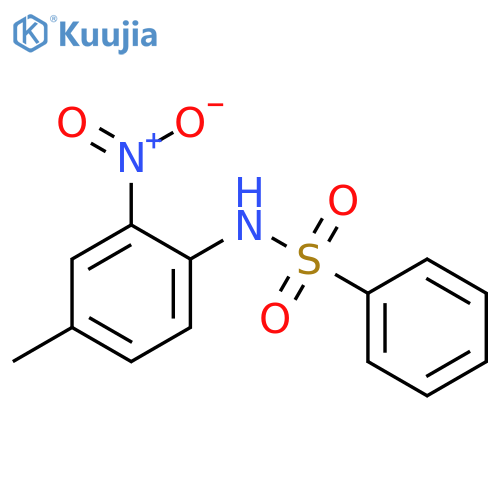

735-57-9 structure

商品名:Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-

Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-

- N 177

- HMS3080G13

- NSC28996

- CHEMBL494368

- NSC-28996

- n-(4-methyl-2-nitrophenyl)benzenesulfonamide

- 735-57-9

- AKOS003799928

- SMR001548698

- SR-01000205776-1

- N-(4-METHYL-2-NITROPHENYL)-1-BENZENESULFONAMIDE

- MLS002639252

- Cambridge id 5343456

- DTXSID90994262

- SR-01000205776

- SCHEMBL2006238

- STL199631

-

- MDL: MFCD01212628

- インチ: InChI=1S/C13H12N2O4S/c1-10-7-8-12(13(9-10)15(16)17)14-20(18,19)11-5-3-2-4-6-11/h2-9,14H,1H3

- InChIKey: MJUHDEYUFJKWTI-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=CC=C2)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 292.05186

- どういたいしつりょう: 292.05177804g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 434

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 100Ų

じっけんとくせい

- PSA: 89.31

Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | F601129-250mg |

N-(4-Methyl-2-nitrophenyl)benzenesulfonamide |

735-57-9 | Null | 250mg |

RMB 2490.40 | 2025-02-21 | |

| Cooke Chemical | F601129-1g |

N-(4-Methyl-2-nitrophenyl)benzenesulfonamide |

735-57-9 | Null | 1g |

RMB 7973.60 | 2025-02-21 |

Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)- 関連文献

-

Ying-Xiu Li,Lian-Hua Li,Yan-Fang Yang,Hui-Liang Hua,Xiao-Biao Yan,Lian-Biao Zhao,Jin-Bang Zhang,Fa-Jin Ji,Yong-Min Liang Chem. Commun. 2014 50 9936

735-57-9 (Benzenesulfonamide,N-(4-methyl-2-nitrophenyl)-) 関連製品

- 6933-51-3(N-(2-nitrophenyl)benzenesulfonamide)

- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)

- 733790-54-0(5-cyclopropyl-4-phenyl-4h-1,2,4-triazole-3-thiol)

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)

- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量